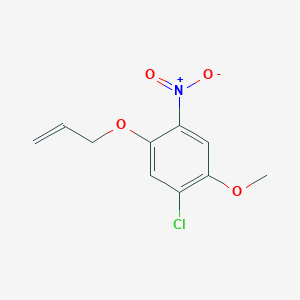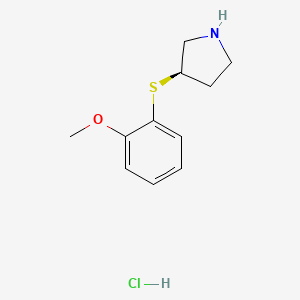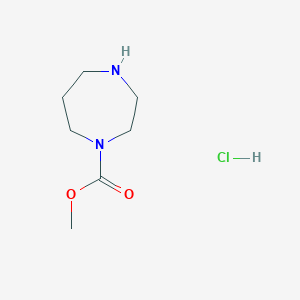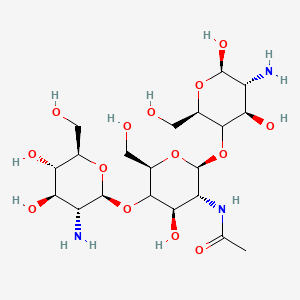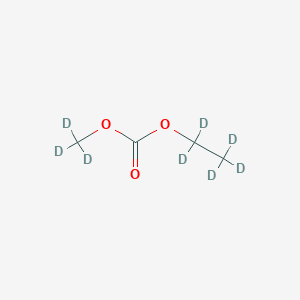![molecular formula C10H13NO B1428373 Benzenamine, 4-[(2-propen-1-yloxy)methyl]- CAS No. 235415-71-1](/img/structure/B1428373.png)
Benzenamine, 4-[(2-propen-1-yloxy)methyl]-
Overview
Description
Benzenamine, 4-[(2-propen-1-yloxy)methyl]-: is an organic compound belonging to the class of anilines. . This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that the compound is used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This suggests that the compound may interact with molecules possessing a labile hydrogen atom .
Mode of Action
The compound, 4-(prop-2-enoxymethyl)aniline, participates in the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules . The compound is used in a three-component enantioselective catalytic aminomethylation process .
Biochemical Pathways
The mannich reaction, in which this compound participates, is widely used for the preparation of pharmaceuticals and natural products . Therefore, it can be inferred that the compound may influence pathways related to these substances.
Result of Action
The result of the action of 4-(prop-2-enoxymethyl)aniline is the formation of optically pure amino keto ethers of the aromatic series in high yields .
Action Environment
The action of 4-(prop-2-enoxymethyl)aniline is influenced by the reaction environment. The three-component enantioselective catalytic aminomethylation process, in which this compound is used, is carried out in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as solvent type and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- typically involves the reaction of 4-aminobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Nitrobenzenes, quinones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids.
Scientific Research Applications
Chemistry: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules and its interactions with biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials with specialized properties.
Comparison with Similar Compounds
Benzenamine, 4-methyl-: Similar structure but lacks the allyloxy group.
Benzenamine, 4-ethoxy-: Contains an ethoxy group instead of an allyloxy group.
Benzenamine, 4-methoxy-: Contains a methoxy group instead of an allyloxy group.
Uniqueness: Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
4-(prop-2-enoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAQDCVXVLUNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


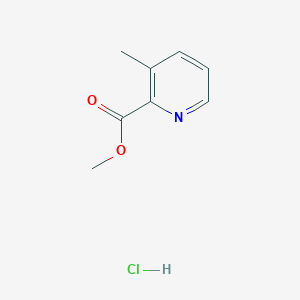

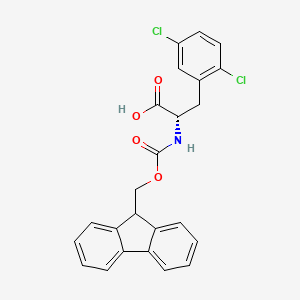
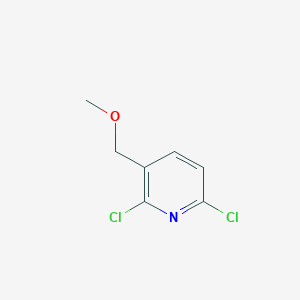
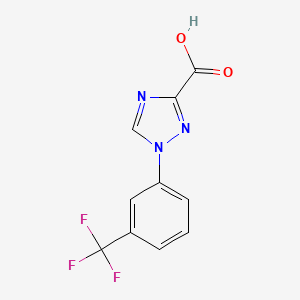
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
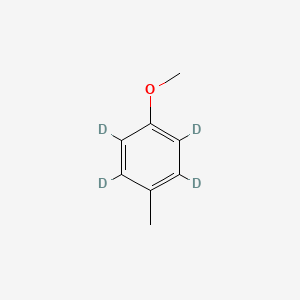
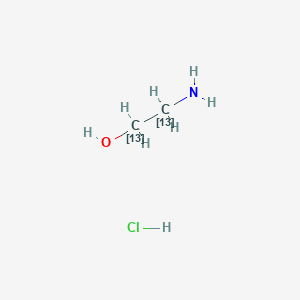
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)
